1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine
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Overview
Description
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine is a complex lipid molecule that belongs to the class of glycerophospholipids. These compounds are essential components of cell membranes and play a crucial role in various biological processes. The structure of this compound includes a glycerol backbone esterified with fatty acids and a phosphocholine head group, making it an important molecule in lipid metabolism and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine typically involves the esterification of glycerol with specific fatty acids. The process begins with the protection of the hydroxyl groups on glycerol, followed by selective acylation using pentadecanoyl chloride and 9Z-octadecenoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods using lipases to catalyze the esterification reactions. These methods offer higher specificity and yield compared to chemical synthesis. Additionally, biotechnological approaches using genetically engineered microorganisms can be employed to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The carbonyl groups in the fatty acid chains can be reduced to alcohols.
Substitution: The phosphocholine head group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various phospholipid derivatives with modified head groups.
Scientific Research Applications
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The phosphocholine head group interacts with membrane proteins and receptors, modulating various cellular processes. Additionally, the fatty acid chains can undergo enzymatic modifications, leading to the production of bioactive lipid mediators .
Comparison with Similar Compounds
Similar Compounds
- 1-pentadecanoyl-2-(9Z-hexadecenoyl)-glycero-3-phosphocholine
- 1-pentadecanoyl-2-(9Z-octadecenoyl)-3-9Z-nonadecenoyl-sn-glycerol
- 1-pentadecanoyl-2-hexadecanoyl-3-(9Z-octadecenoyl)-sn-glycerol
Uniqueness
1-pentadecanoyl-2-(9Z-octadecenoyl)-glycero-3-phosphocholine is unique due to its specific combination of fatty acid chains and the phosphocholine head group. This unique structure imparts distinct biophysical properties to cell membranes and influences various biological functions. Its ability to undergo diverse chemical reactions and its applications in multiple fields further highlight its significance .
Properties
Molecular Formula |
C41H80NO8P |
---|---|
Molecular Weight |
746.0 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3,4)5)37-47-40(43)33-31-29-27-25-23-19-17-15-13-11-9-7-2/h20-21,39H,6-19,22-38H2,1-5H3/b21-20-/t39-/m1/s1 |
InChI Key |
ZEWLMKXMNQOCOQ-KUNNKMQBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
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